Welcome to the BenchChem Online Store!
molecular formula C10H8O6S2 B1202031 Naphthalene-2,6-disulfonic acid CAS No. 581-75-9

Naphthalene-2,6-disulfonic acid

Cat. No. B1202031
M. Wt: 288.3 g/mol
InChI Key: FITZJYAVATZPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04324742

Procedure details

To 520 g of the disulfonation reaction mixture obtained in Example 4 was added 180 ml of water to adjust the sulfuric acid concentration to 45% by weight. The mixture was cooled to 23° C. and the precipitated crystal was recovered by filtration to obtain 60 g of 2,7-naphthalenedisulfonic acid having a purity of 97%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7](S(O)(=O)=O)=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[S:15]([OH:18])(=[O:17])=[O:16]>O>[CH:9]1[C:10]2[C:5](=[CH:4][CH:3]=[C:2]([S:15]([OH:18])(=[O:17])=[O:16])[CH:1]=2)[CH:6]=[CH:7][C:8]=1[S:15]([OH:18])(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)S(=O)(=O)O
Step Two
Name
Quantity
180 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the sulfuric acid concentration to 45% by weight
FILTRATION
Type
FILTRATION
Details
the precipitated crystal was recovered by filtration

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=C(C=C12)S(=O)(=O)O)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.